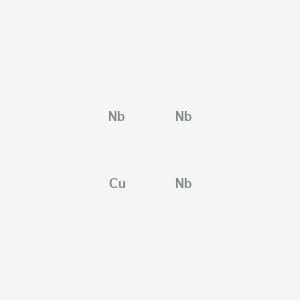
Copper;niobium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper and niobium are two elements that, when combined, form a compound with unique properties and applications. Copper is a highly conductive metal known for its electrical and thermal conductivity, while niobium is a transition metal known for its strength and resistance to corrosion. The combination of these two elements results in a compound that leverages the best properties of both metals, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of copper-niobium compounds can be achieved through various methods. One common method involves mechanical alloying, where copper and niobium powders are mixed and subjected to high-energy ball milling. This process results in the formation of a fine, homogeneous mixture of the two metals .
Another method involves the use of a light-gas gun to synthesize copper-coated niobium alloys. This technique involves shock wave loading, which creates high-temperature and high-pressure conditions, leading to the formation of the desired alloy .
Industrial Production Methods: In industrial settings, copper-niobium alloys are often produced through powder metallurgy. This process involves grinding copper and niobium powders, mechanically alloying them, and then heat treating the mixture to achieve the desired properties . The resulting alloy typically contains niobium deposits within a copper matrix, providing a balance of strength and conductivity.
Chemical Reactions Analysis
Types of Reactions: Copper-niobium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, niobium can react with halogens such as fluorine, chlorine, bromine, and iodine to form niobium halides . Copper, on the other hand, can react with nitric acid to form copper nitrate, nitrogen dioxide, and water .
Common Reagents and Conditions: Common reagents used in reactions involving copper-niobium compounds include halogens for niobium and acids like nitric acid for copper. These reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products Formed: The major products formed from reactions involving copper-niobium compounds include niobium halides (e.g., niobium pentafluoride) and copper nitrates. These products are valuable in various applications, including catalysis and materials science.
Scientific Research Applications
Copper-niobium compounds have a wide range of scientific research applications. In the field of superconductivity, copper-niobium alloys are used to create superconducting magnets for particle accelerators and medical imaging devices . These alloys provide the necessary thermal stability and conductivity required for high-performance superconducting applications.
In materials science, copper-niobium compounds are used to develop high-strength, corrosion-resistant materials for aerospace and industrial applications . Additionally, these compounds are being explored for their potential in quantum computing and advanced electronics .
Mechanism of Action
The mechanism of action of copper-niobium compounds is primarily based on their unique combination of properties. Copper provides excellent electrical and thermal conductivity, while niobium contributes strength and resistance to corrosion. This combination allows the compound to perform effectively in demanding environments, such as high-temperature superconductors and advanced electronic devices .
At the molecular level, the interaction between copper and niobium atoms creates a stable structure that can withstand extreme conditions. The presence of niobium in the compound also helps to stabilize the superconducting state by spreading out any localized heating, preventing the material from losing its superconducting properties .
Comparison with Similar Compounds
Copper-niobium compounds can be compared to other similar compounds, such as copper-titanium and copper-tantalum alloys. While all these compounds offer a combination of strength and conductivity, copper-niobium stands out due to its superior thermal stability and resistance to corrosion .
List of Similar Compounds:- Copper-titanium (Cu-Ti)
- Copper-tantalum (Cu-Ta)
- Copper-tin-niobium (Cu-Sn-Nb)
- Niobium-titanium (Nb-Ti)
Each of these compounds has its own unique properties and applications, but copper-niobium is particularly valued for its use in superconducting applications and high-strength materials .
Properties
CAS No. |
63394-36-5 |
|---|---|
Molecular Formula |
CuNb3 |
Molecular Weight |
342.27 g/mol |
IUPAC Name |
copper;niobium |
InChI |
InChI=1S/Cu.3Nb |
InChI Key |
PHXVFQHHSDYVTA-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Nb].[Nb].[Nb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















